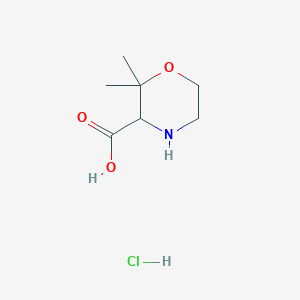![molecular formula C12H12N4O B2381574 2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile CAS No. 857041-73-7](/img/structure/B2381574.png)
2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PAO, and it is a member of the oxadiazole family. PAO has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of PAO is not fully understood, but it is believed to act by inhibiting various enzymes and proteins. PAO has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PAO has also been reported to inhibit the growth of Mycobacterium tuberculosis by inhibiting the enzyme InhA. Furthermore, PAO has been reported to inhibit the growth of fungi by inhibiting the enzyme lanosterol 14α-demethylase.
Biochemical and Physiological Effects
PAO has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. PAO has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation. Furthermore, PAO has been reported to exhibit cardioprotective effects by reducing oxidative stress and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PAO has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, PAO also has some limitations, including its poor solubility in water and limited availability.
Direcciones Futuras
There are several future directions for the study of PAO. One potential direction is the synthesis of PAO derivatives with improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of PAO in more detail, particularly its interactions with enzymes and proteins. Furthermore, the potential use of PAO as a therapeutic agent for various diseases should be investigated further. Finally, the use of PAO as a precursor for the synthesis of novel materials should be explored further.
Métodos De Síntesis
PAO can be synthesized using various methods, including the reaction of 2-amino-2-oxoacetonitrile with phenylhydrazine and ethyl bromoacetate. The reaction mixture is then heated in the presence of sodium ethoxide to obtain PAO. Another method involves the reaction of 2-acetyl-2-oxoacetonitrile with phenylhydrazine and hydrazine hydrate. The reaction mixture is then heated in the presence of acetic acid to obtain PAO. These methods have been reported in the literature and have been used to synthesize PAO for scientific research purposes.
Aplicaciones Científicas De Investigación
PAO has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, PAO has been reported to exhibit anticancer, antitubercular, and antifungal activities. PAO has also been studied for its potential use as a fluorescent probe in biological systems. In materials science, PAO has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and polymers. In analytical chemistry, PAO has been used as a reagent for the determination of various analytes.
Propiedades
IUPAC Name |
2-[3-(2-anilinoethyl)-1,2,4-oxadiazol-5-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c13-8-6-12-15-11(16-17-12)7-9-14-10-4-2-1-3-5-10/h1-5,14H,6-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUREMQPPBBZJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC2=NOC(=N2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2381497.png)

![(E)-{2-[(2-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine](/img/structure/B2381501.png)





![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2381512.png)

